molecular formula C7H7N3O2S2 B6317743 Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95% CAS No. 489401-93-6

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%

Cat. No. B6317743
CAS RN: 489401-93-6
M. Wt: 229.3 g/mol
InChI Key: USWJVTSPGWITIY-UHFFFAOYSA-N
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Description

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is a chemical compound with the IUPAC name 2,1,3-benzothiadiazole-4-sulfonamide . It has a molecular weight of 215.26 .


Synthesis Analysis

While specific synthesis methods for Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were not found, research has been conducted on the synthesis of related compounds. For instance, a library of 26 donor-acceptor (D-A) compounds based on the benzo [c] [1,2,5]thiadiazole (BTZ) group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, researchers were able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The InChI code for Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is 1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H, (H2,7,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were not found, related compounds have been studied. For example, D-A systems based on the BTZ motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

The compound is utilized in HPLC methods for the analysis of isoflavones in soy milk . This application is crucial for ensuring the quality and safety of soy milk, which is a significant dietary component for many individuals.

Silica-Based Nanoparticles

It has applications related to silica-based nanoparticles, particularly in the modification of silica surfaces for various uses . These modifications can enhance the properties of silica for advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment.

Organic Photovoltaics and Fluorescent Sensors

The benzo[1,2,5]thiadiazole motif, part of the compound’s structure, is extensively researched for use in organic photovoltaics and as fluorescent sensors . These applications are pivotal in the development of renewable energy sources and sensitive detection methods in biological systems.

Visible-Light Organophotocatalysts

There is ongoing research into the potential of using the compound as a visible-light organophotocatalyst . This could revolutionize the field of photocatalysis, making it more sustainable and environmentally friendly.

Fission Process Analysis

The compound’s derivatives are used in the theoretical analysis of fast proton-induced fission of uranium-238 . This research is significant for understanding nuclear reactions and the production of radioisotopes with applications in medicine and industry.

Flow Batteries

The redox-active organic component of the compound is of interest in flow batteries due to its favorable solubility, low reduction potential, and fast electrochemical kinetics . This application is essential for the development of efficient energy storage systems.

Pharmaceutical Secondary Standards

In pharmaceutical research, the compound serves as a secondary standard for the calibration and validation of analytical methods . This ensures the accuracy and reliability of pharmaceutical testing.

Advanced Material Synthesis

The compound is involved in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in OLEDs, dyes, and solar cells . These materials are at the forefront of technological advancements in displays and energy conversion.

Safety and Hazards

The safety information available indicates that Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide may require handling precautions. The GHS07 pictogram is associated with this compound, and the signal word is "Warning" .

properties

IUPAC Name

N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c1-8-14(11,12)6-4-2-3-5-7(6)10-13-9-5/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJVTSPGWITIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide

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